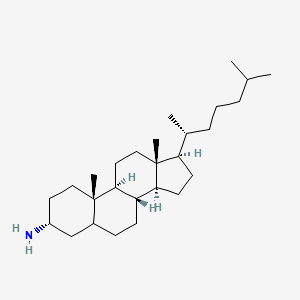

3|A-Aminocholestane

Vue d'ensemble

Description

3α-Aminocholestane est un composé organique synthétique connu pour son rôle d'inhibiteur de la phosphatase 5-phosphate d'inositol polyphosphate D, communément appelée SH2 domaine contenant l'inositol-5'-phosphatase 1 (SHIP1). Cette enzyme joue un rôle crucial dans le contrôle du nombre de cellules immunitaires régulatrices in vivo .

Applications De Recherche Scientifique

3α-Aminocholestane has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its role in modulating immune responses by inhibiting SHIP1.

Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research.

Mécanisme D'action

Target of Action

The primary target of 3|A-Aminocholestane is the SH2 domain-containing inositol-5’-phosphatase 1 (SHIP1) . SHIP1 is an enzyme that plays a crucial role in controlling immune regulatory cell numbers in vivo .

Mode of Action

This compound acts as a selective inhibitor of SHIP1 . It interacts with SHIP1 and inhibits its activity, with an IC50 value of approximately 2.5 μM . This inhibition leads to changes in the activity of immune regulatory cells.

Biochemical Pathways

The inhibition of SHIP1 by this compound affects the phosphatidylinositol signaling pathway . SHIP1 normally dephosphorylates the 5-position of PI (3,4,5)P3, generating PI (3,4)P2 . By inhibiting SHIP1, this compound disrupts this process, leading to alterations in the downstream effects of the phosphatidylinositol signaling pathway.

Result of Action

The inhibition of SHIP1 by this compound has several molecular and cellular effects. It has been shown to reduce cell viability in OPM2 multiple myeloma (MM) cells in a concentration-dependent manner . It also halts the cell cycle at the G0/G1 or G2/M stages in different cell lines . Furthermore, it induces apoptosis via activation of caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP) in OPM2 cells .

Analyse Biochimique

Biochemical Properties

(3alpha,5alpha)-Cholestan-3-amine plays a significant role in biochemical reactions, particularly in the modulation of membrane fluidity and signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA(A) receptors, which are crucial for inhibitory neurotransmission in the brain . The nature of these interactions involves binding to specific receptor subunits, influencing their activity and, consequently, the overall inhibitory tone in neuronal circuits.

Cellular Effects

The effects of (3alpha,5alpha)-Cholestan-3-amine on various cell types and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of GABA(A) receptors, leading to changes in synaptic transmission and neuronal excitability . Additionally, (3alpha,5alpha)-Cholestan-3-amine has been implicated in the regulation of lipid metabolism and membrane dynamics in other cell types, affecting processes such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, (3alpha,5alpha)-Cholestan-3-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on GABA(A) receptors, altering their conformation and activity . This binding can either enhance or inhibit receptor function, depending on the context and the specific receptor subunits involved. Additionally, (3alpha,5alpha)-Cholestan-3-amine can influence the expression of genes related to lipid metabolism and cell signaling pathways, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3alpha,5alpha)-Cholestan-3-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3alpha,5alpha)-Cholestan-3-amine remains stable under physiological conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as receptor desensitization and alterations in gene expression patterns.

Dosage Effects in Animal Models

The effects of (3alpha,5alpha)-Cholestan-3-amine vary with different dosages in animal models. At low doses, this compound can enhance inhibitory neurotransmission and improve cognitive functions by modulating GABA(A) receptor activity . At high doses, (3alpha,5alpha)-Cholestan-3-amine may exhibit toxic or adverse effects, such as neurotoxicity and disruption of lipid homeostasis. Threshold effects have been observed, where specific dosages elicit distinct cellular responses, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

(3alpha,5alpha)-Cholestan-3-amine is involved in several metabolic pathways, including those related to lipid metabolism and neurotransmitter synthesis. It interacts with enzymes such as cholesterol oxidase and acetyl-CoA acetyltransferase, influencing the flux of metabolites through these pathways . These interactions can affect the levels of key metabolites, such as cholesterol and acetyl-CoA, thereby modulating cellular energy balance and signaling processes.

Transport and Distribution

The transport and distribution of (3alpha,5alpha)-Cholestan-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via lipid transporters and can bind to intracellular proteins that facilitate its localization to specific cellular compartments . The distribution of (3alpha,5alpha)-Cholestan-3-amine within tissues can influence its overall bioavailability and efficacy in modulating cellular functions.

Subcellular Localization

(3alpha,5alpha)-Cholestan-3-amine exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound is often localized to lipid rafts and membrane microdomains, where it interacts with membrane-bound receptors and signaling proteins . Post-translational modifications, such as phosphorylation and acetylation, can also influence the targeting and localization of (3alpha,5alpha)-Cholestan-3-amine to specific organelles, such as the endoplasmic reticulum and mitochondria.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

3α-Aminocholestane peut être synthétisé par un processus en plusieurs étapes à partir du cholestérol. Les étapes clés impliquent :

Oxydation : Le cholestérol est oxydé pour former la cholest-4-ène-3-one.

Réduction : Le groupe cétone est réduit pour former le cholestan-3β-ol.

Amination : Le groupe hydroxyle est ensuite converti en groupe amine par une série de réactions impliquant la tosylation et la substitution nucléophile.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 3α-Aminocholestane ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant les voies synthétiques mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

3α-Aminocholestane subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe amine peut être oxydé pour former les oximes ou les composés nitro correspondants.

Réduction : Le composé peut être réduit pour former des amines secondaires ou tertiaires.

Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le chlorure de tosyle et l'azoture de sodium sont utilisés pour les réactions de substitution nucléophile.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent les oximes, les composés nitro, les amines secondaires, les amines tertiaires et divers dérivés substitués.

4. Applications de la recherche scientifique

3α-Aminocholestane a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres molécules complexes.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires en inhibant SHIP1.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme outil en recherche biochimique.

5. Mécanisme d'action

3α-Aminocholestane exerce ses effets en inhibant sélectivement SHIP1, une enzyme impliquée dans la déphosphorylation du phosphatidylinositol (3,4,5)-trisphosphate en phosphatidylinositol (3,4)-bisphosphate . Cette inhibition conduit à la modulation du nombre et des fonctions des cellules immunitaires, affectant diverses voies de signalisation impliquées dans la survie, la prolifération et la différenciation cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

3β-Aminocholestane : Structure similaire mais diffère par la position du groupe amine.

Cholestane : Manque le groupe amine, servant d'analogue plus simple.

Cholestan-3-one : Contient un groupe cétone au lieu d'une amine.

Unicité

3α-Aminocholestane est unique en raison de son inhibition sélective de SHIP1, ce qui le distingue des autres composés similaires qui peuvent ne pas présenter le même niveau de spécificité ou d'activité biologique .

Activité Biologique

(3alpha,5alpha)-Cholestan-3-amine, a steroidal amine derived from cholestane, has garnered attention for its significant biological activities. This compound is characterized by an amino group at the C-3 position and exhibits structural similarities to cholesterol, which is vital in cellular functions. This article delves into the biological activity of (3alpha,5alpha)-Cholestan-3-amine, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target of Action

The primary target for (3alpha,5alpha)-Cholestan-3-amine is the SH2 domain-containing inositol-5’-phosphatase 1 (SHIP1) . This enzyme plays a crucial role in the phosphatidylinositol signaling pathway, which is essential for various cellular processes including cell growth and metabolism.

Mode of Action

As a selective inhibitor of SHIP1 , (3alpha,5alpha)-Cholestan-3-amine affects downstream signaling pathways. The inhibition of SHIP1 has been shown to reduce cell viability in OPM2 multiple myeloma cells in a concentration-dependent manner, indicating its potential as an anti-cancer agent.

(3alpha,5alpha)-Cholestan-3-amine influences several biochemical pathways:

- Membrane Fluidity : The compound modulates membrane fluidity, which is critical for maintaining cellular integrity and function. This property is linked to its structural features that allow interaction with lipid bilayers.

- GABA(A) Receptor Modulation : It interacts with GABA(A) receptors, which are pivotal for inhibitory neurotransmission in the brain. This interaction can lead to alterations in synaptic transmission and neuronal excitability.

Cellular Effects

The biological activity of (3alpha,5alpha)-Cholestan-3-amine extends to various cell types:

- Neuronal Cells : In these cells, it influences signaling pathways and gene expression. The binding to GABA(A) receptors alters their conformation and activity, impacting neuronal communication.

- Cancer Cells : The compound's ability to inhibit SHIP1 suggests a role in cancer therapy, particularly in multiple myeloma where it reduces cell viability.

Case Studies

A study investigating the effects of (3alpha,5alpha)-Cholestan-3-amine on multiple myeloma cells demonstrated that treatment led to significant reductions in cell proliferation. This finding supports its potential application in cancer therapeutics.

Comparative Analysis

A comparative analysis of various sterols revealed that (3alpha,5alpha)-Cholestan-3-amine shares unique structural features that may confer distinct biological activities compared to other sterols such as cholesterol and 5beta-cholestan-3-one.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cholesterol | Hydroxyl group at C3 | Precursor to many steroids; more hydrophilic |

| 5beta-Cholestan-3-one | Ketone at C3 | Less biologically active than its alpha counterpart |

| (3alpha,5alpha)-Cholestan-3-amine | Amino group at C3 | Modulates membrane fluidity; inhibits SHIP1 |

Propriétés

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNGJYWAIUJHOJ-FBVYSKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.